1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a urea moiety linked to a chlorofluorophenyl group and a thiophenylmethyl group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the thiophene ring.
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea: Contains a thiourea moiety instead of a urea moiety.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-10-6-8(3-4-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSMCFEUAGXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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